

Physicochemical Properties and Stability of Osimertinib: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cassiaside B*

Cat. No.: *B15580323*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with tumors harboring EGFR sensitizing mutations (such as exon 19 deletions or the L858R mutation) and the T790M resistance mutation. Developed by AstraZeneca, osimertinib's unique mechanism involves covalent binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to potent and selective inhibition. This targeted action spares wild-type EGFR, which contributes to a more favorable safety profile compared to earlier generation TKIs. This guide provides an in-depth overview of the critical physicochemical properties and stability characteristics of osimertinib, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) like osimertinib are fundamental to its formulation, delivery, and pharmacokinetic profile. Key properties are summarized below.

Quantitative Physicochemical Data

The following tables provide a structured summary of the essential physicochemical parameters for osimertinib and its mesylate salt.

Table 1: General and Predicted Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₃ N ₇ O ₂	
Molecular Weight	499.619 g/mol	
pKa (Strongest Acidic)	13.64	
pKa (Strongest Basic)	8.87, 9.5 (aliphatic amine), 4.4 (aniline)	
logP	4.47	
Polar Surface Area	87.55 Å ²	
Rotatable Bond Count	10	
Hydrogen Bond Acceptors	7	
Hydrogen Bond Donors	2	

Table 2: Solubility Profile of Osimertinib Mesylate

Solvent/Medium	pH	Solubility	Temperature	Source
Water	7	~924 µg/mL	Not Specified	
Water	Not Specified	3.1 mg/mL	37°C	
Simulated Gastric Fluid	1.2	2135.51 ± 43.31 µg/mL	Not Specified	
PEG-400	Not Specified	7.33 x 10 ⁻³ (mole fraction)	318.2 K	
Methanol	Not Specified	Slightly Soluble	Not Specified	
DMSO	Not Specified	Slightly Soluble	Not Specified	

Table 3: Thermal and Solid-State Properties

Property	Value	Source
Melting Point (mesylate salt)	>232°C (decomposition)	
Polymorphism (mesylate salt)	Exists in multiple polymorphic forms (e.g., Form A and Form B)	

Stability Profile

Understanding the stability of osimertinib under various stress conditions is critical for determining appropriate storage, formulation, and shelf-life.

Forced Degradation Studies

Forced degradation studies indicate that osimertinib is susceptible to degradation under specific conditions.

- Acidic and Alkaline Conditions: Significant degradation occurs in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) environments.

- **Oxidative Conditions:** The molecule is labile under oxidative stress, for instance, when exposed to 30% hydrogen peroxide.
- **Thermal and Photolytic Conditions:** Osimertinib is relatively stable under thermal and photolytic stress.

The primary degradation pathways involve hydrolysis and oxidation. Major metabolites identified in vivo are AZ7550 and AZ5104, formed predominantly through oxidation by CYP3A enzymes.

Table 4: Summary of Stability under Stress Conditions

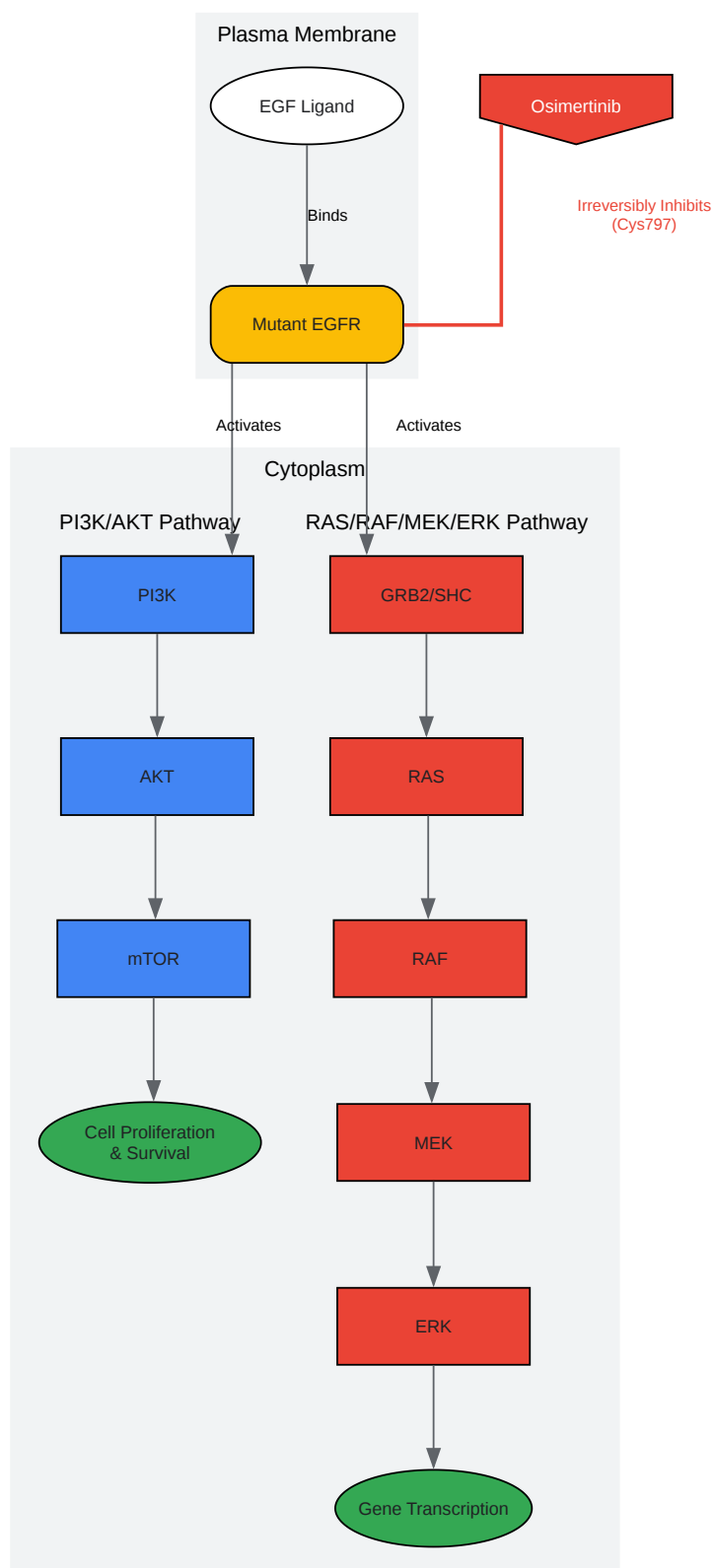
Condition	Observation	Source
Acid Hydrolysis	Significant Degradation	
Base Hydrolysis	Significant Degradation	
Oxidation	Significant Degradation	
Thermal	Stable	
Photolytic	Stable / Slight Degradation	
Neutral Hydrolysis	Stable	

Mechanism of Action and Signaling Pathways

Osimertinib functions as a targeted therapy by inhibiting the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. In NSCLC, mutations in EGFR can lead to its constitutive activation, driving tumor growth. Osimertinib irreversibly binds to mutant EGFR, blocking downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the key components of the EGFR signaling pathway and the point of inhibition by osimertinib.



[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of osimertinib's properties and stability.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying osimertinib and its degradation products.

- Objective: To develop and validate a method that separates the parent drug from any degradation products formed under stress conditions.
- Instrumentation: Shimadzu Model CBM-20A/20 Alite or equivalent.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.1% Triethylamine (T.E.A.) and methanol (50:50, v/v). Another option is acetonitrile and 0.1 M ammonium acetate (1:1, v/v).
- Flow Rate: Typically 1.0 mL/min.
- To cite this document: BenchChem. [Physicochemical Properties and Stability of Osimertinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15580323#physicochemical-properties-and-stability\]](https://www.benchchem.com/product/b15580323#physicochemical-properties-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com